Cas no 955708-06-2 (2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide)

2-Ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound featuring a tetrahydroisoquinoline core functionalized with an ethoxyacetamide moiety and a propanoyl group. Its structural design combines a rigid heterocyclic scaffold with flexible side chains, enhancing its potential for selective interactions in medicinal and biochemical applications. The compound’s amide linkage and ether functionality contribute to its stability and solubility, making it suitable for further derivatization or pharmacological studies. Its modular architecture allows for exploration in targeting specific receptors or enzymes, particularly in neurological or metabolic research. The presence of both hydrogen bond acceptors and donors suggests potential for optimized binding affinity in drug discovery contexts.
2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide structure
955708-06-2 structure
Product name:2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
CAS No:955708-06-2
MF:C16H22N2O3
MW:290.357484340668
CID:5923786
PubChem ID:16943005

2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-ethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
    • 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
    • 2-ethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
    • F2416-0219
    • 955708-06-2
    • AKOS024647011
    • Inchi: 1S/C16H22N2O3/c1-3-16(20)18-8-7-12-5-6-14(9-13(12)10-18)17-15(19)11-21-4-2/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,17,19)
    • InChI Key: OTMLQDNGHWTVRN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCN(C(=O)CC)C2)(=O)COCC

Computed Properties

  • Exact Mass: 290.16304257g/mol
  • Monoisotopic Mass: 290.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 58.6Ų

2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2416-0219-2μmol
2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
955708-06-2 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2416-0219-20μmol
2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
955708-06-2 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2416-0219-5mg
2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
955708-06-2 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2416-0219-3mg
2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
955708-06-2 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2416-0219-2mg
2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
955708-06-2 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2416-0219-15mg
2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
955708-06-2 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2416-0219-40mg
2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
955708-06-2 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2416-0219-50mg
2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
955708-06-2 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2416-0219-1mg
2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
955708-06-2 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2416-0219-10μmol
2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
955708-06-2 90%+
10μl
$103.5 2023-05-16

Additional information on 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Research Brief on 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS: 955708-06-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small molecule compounds in drug discovery and development. Among these, 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS: 955708-06-2) has emerged as a compound of interest due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

The compound, with the chemical formula C16H22N2O3, belongs to the tetrahydroisoquinoline class, which is known for its diverse pharmacological properties. Recent studies have explored its synthesis through multi-step organic reactions, optimizing yield and purity. Key synthetic routes involve the acylation of 7-amino-1,2,3,4-tetrahydroisoquinoline followed by ethoxyacetamide substitution, with CAS: 955708-06-2 serving as a critical intermediate.

In vitro and in vivo studies have demonstrated that 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibits notable activity as a modulator of specific biological targets. Preliminary data suggest its potential in targeting neurotransmitter receptors, particularly those involved in neurological disorders such as Parkinson's disease and schizophrenia. Mechanistic studies indicate that the compound may act as an allosteric modulator, enhancing receptor sensitivity without direct agonist activity.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles, with moderate metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing off-target effects. Recent patent filings and preclinical studies highlight ongoing efforts to develop derivatives with improved efficacy and safety profiles.

In conclusion, 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide represents a promising candidate for further drug development. Its unique chemical structure and biological activity warrant continued research to explore its full therapeutic potential. Future studies should focus on elucidating its precise mechanism of action and advancing it through clinical trials.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd